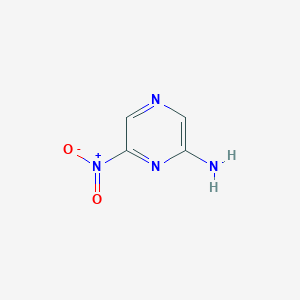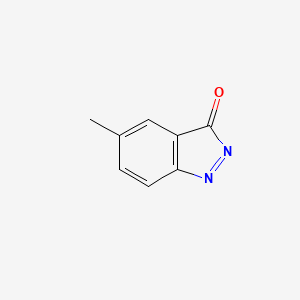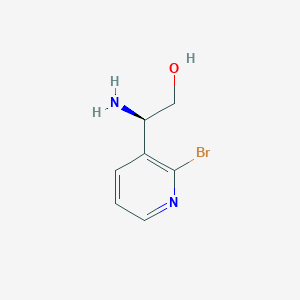
(R)-2-Amino-2-(2-bromopyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(2-bromopyridin-3-yl)ethanol is a chiral compound featuring an amino group, a hydroxyl group, and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-bromopyridin-3-yl)ethanol typically involves the reaction of 2-bromopyridine with an appropriate chiral amino alcohol precursor. One common method involves the use of Grignard reagents, where 2-bromopyridine is reacted with a chiral amino alcohol in the presence of a suitable catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and enantioselectivity.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2-bromopyridin-3-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-bromopyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromopyridine moiety can be reduced to form a pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(2-bromopyridin-3-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, ®-2-Amino-2-(2-bromopyridin-3-yl)ethanol is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, antimicrobial, or anticancer properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in material science and nanotechnology .
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-bromopyridin-3-yl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with biological macromolecules. This can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-chloropyridin-3-yl)ethanol
- 2-Amino-2-(2-fluoropyridin-3-yl)ethanol
- 2-Amino-2-(2-iodopyridin-3-yl)ethanol
Uniqueness
®-2-Amino-2-(2-bromopyridin-3-yl)ethanol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated analogs may not. The bromine atom also influences the compound’s reactivity and interaction with biological targets, making it distinct from its chloro, fluoro, and iodo counterparts .
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-bromopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c8-7-5(6(9)4-11)2-1-3-10-7/h1-3,6,11H,4,9H2/t6-/m0/s1 |
InChI Key |
IWNRUZGIJFJDIP-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)Br)[C@H](CO)N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


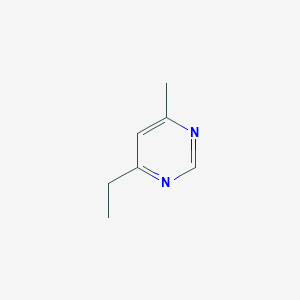
![3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine](/img/structure/B15245429.png)
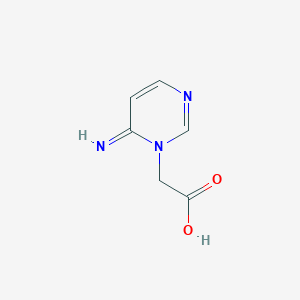
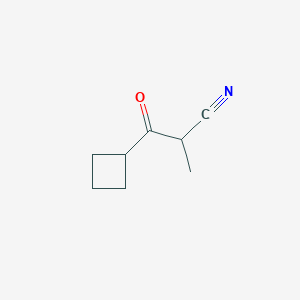
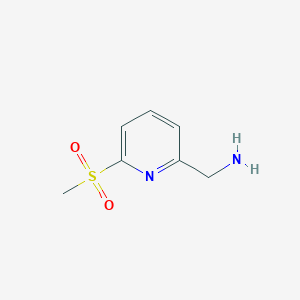

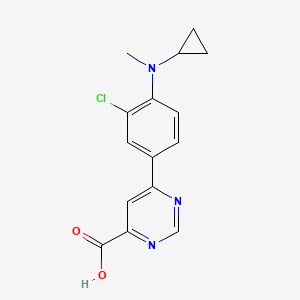
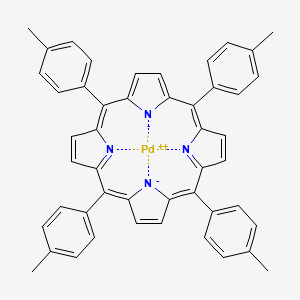
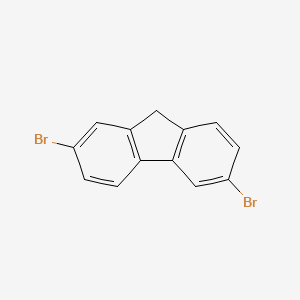

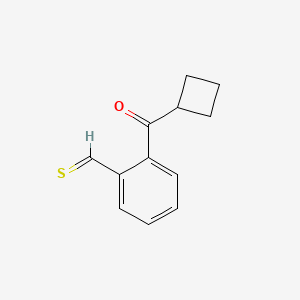
![3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15245501.png)
